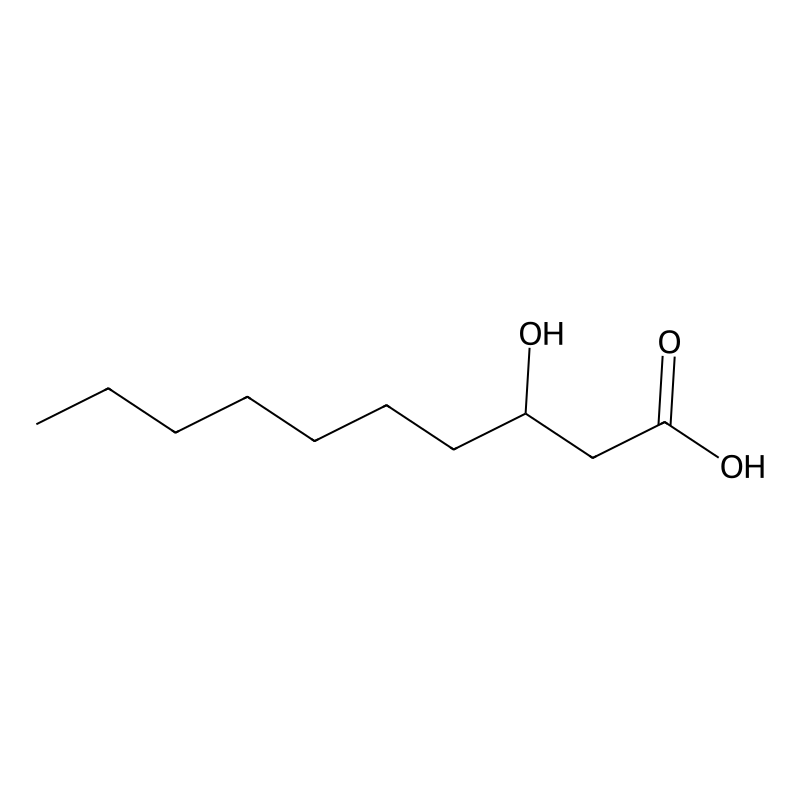

3-Hydroxycapric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Hydroxydecanoic acid is a β-hydroxycarboxylic acid characterized by a straight-chain fatty acid structure containing ten carbon atoms, with hydroxyl and carboxyl functional groups. It is also known as myrmicacin, named after the leaf-cutter ants in which it was first discovered. This compound has been identified in various biological systems, including royal jelly, and is of interest due to its potential herbicidal properties, which inhibit seed germination within ant nests .

Herbicidal Activity

Research suggests that myrmicacin acts as a herbicide by inhibiting seed germination. The exact mechanism is not fully understood, but it might involve disrupting plant hormone signaling or affecting metabolic processes essential for germination [].

Biological Roles

The presence of 3-hydroxydecanoic acid in various organisms, including fruit flies (Drosophila melanogaster) and the plant Arabidopsis thaliana, suggests potential roles in biological processes. However, specific functions in these organisms require further investigation [].

Occurrence and Properties

3-Hydroxydecanoic acid (3-HDA), also known as 3-hydroxycapric acid, is a naturally occurring fatty acid []. It exists in two forms: (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid, which are stereoisomers of each other []. While both forms exist in nature, (R)-3-HDA seems to be the more prevalent form []. 3-HDA has been identified in honey produced by honeybees (Apis mellifera) []. Beyond its natural occurrence, 3-HDA can also be synthesized in the laboratory [].

Research Applications

Biomarker Studies

3-HDA has been explored as a potential biomarker in various research areas. One study investigated its presence in the metabolite profiles of lactic acid bacteria found in grass silage []. Another study explored its potential as a biomarker for individual food intake in humans, where researchers used untargeted liquid chromatography-mass spectrometry (LC-MS) to analyze plasma samples []. These studies suggest that 3-HDA could be a valuable tool in research related to gut health and dietary patterns.

- Esterification: Reacting with alcohols to form esters.

- Oxidation: Converting the hydroxyl group into a carbonyl group, leading to the formation of ketones or aldehydes.

- Reduction: The carboxylic acid group can be reduced to an alcohol, producing 3-hydroxydodecanol.

These reactions are essential for its application in synthetic chemistry and biochemistry .

The biological activity of 3-hydroxydecanoic acid includes:

- Antimicrobial Properties: Exhibits inhibitory effects against various bacteria and fungi.

- Herbicidal Activity: Prevents seed germination, particularly in the context of leaf-cutter ants' nests.

- Metabolic Role: Serves as a metabolite in several organisms, including Escherichia coli, where it may influence cell division and growth .

3-Hydroxydecanoic acid can be synthesized through various methods:

- Fermentation: Utilizing microbial fermentation processes, particularly with strains like Pseudomonas putida, which produce polyhydroxyalkanoates that include this compound as a monomer.

- Chemical Synthesis: Through multi-step organic synthesis involving the reduction of decanoic acid or its derivatives.

- Biocatalysis: Employing enzymes to catalyze the conversion of fatty acids into hydroxy fatty acids under mild conditions .

The applications of 3-hydroxydecanoic acid span various fields:

- Bioplastics: Used as a monomer in the production of biodegradable polymers such as poly(3-hydroxyalkanoate).

- Pharmaceuticals: Investigated for its potential use in drug formulations due to its biological activity.

- Agriculture: Explored for use as a natural herbicide due to its ability to inhibit seed germination .

Interaction studies of 3-hydroxydecanoic acid focus on its effects on cellular processes and other compounds:

- Cell Division Inhibition: Research indicates that it may inhibit mitosis in certain bacterial strains.

- Synergistic Effects: When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains of bacteria .

Several compounds share structural similarities with 3-hydroxydecanoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxydecanoic Acid | Straight-chain fatty acid with hydroxyl group | Found in royal jelly; herbicidal properties |

| 2-Hydroxydecanoic Acid | Hydroxyl group on the second carbon | Less studied; fewer biological activities |

| Decanoic Acid | Saturated fatty acid without hydroxyl group | Commonly used in food and cosmetic products |

| 10-Hydroxydecenoic Acid | Unsaturated fatty acid with hydroxyl group | Known for specific applications in cosmetics |

3-Hydroxydecanoic acid stands out due to its unique combination of biological activity and applications in both natural and synthetic contexts .

Native Biosynthetic Routes in Pseudomonas Species

RhlA-Mediated (R)-3-Hydroxyalkanoyloxy Alkanoic Acid (HAA) Synthesis

The RhlA synthase in Pseudomonas aeruginosa catalyzes the formation of HAAs from β-hydroxyacyl-acyl carrier protein (ACP) intermediates derived from fatty acid biosynthesis. Structural studies reveal RhlA's specificity for 10-carbon substrates, acting as a "molecular ruler" to ensure precise chain-length control. By truncating the rhamnolipid pathway through knockout of rhlB and rhlC, researchers achieved HAA accumulation at 18 g/L in engineered P. aeruginosa PAO1. GC-MS analysis confirmed that alkaline hydrolysis (0.5 M NaOH, 80°C, 2.5 h) converts HAAs to (R)-3HD with 95% purity.

Key enzymatic features of RhlA:

- Substrate specificity: Km = 12.5 µM for β-hydroxydecanoyl-ACP

- Product formation: 1.8 µmol/min/mg protein under optimal conditions

- Regulatory interplay: Competes with FabA for β-hydroxyacyl-ACP intermediates

β-Oxidation Pathway Modifications for Enhanced Precursor Availability

Disruption of β-oxidation genes (fadA, fadB, fadE) in Pseudomonas spp. redirects carbon flux toward HAA synthesis by:

- Preventing degradation of medium-chain fatty acids

- Increasing intracellular β-hydroxyacyl-ACP pools

- Reducing competing pathways for acyl-CoA derivatives

Strain optimization studies demonstrate that fadA knockout increases HAA titer by 240% compared to wild-type controls. However, incomplete β-oxidation in rat liver mitochondria produces racemic 3-hydroxy fatty acids (58% D-isomer), highlighting the need for stereochemical control in heterologous systems.

Heterologous Production in Engineered Escherichia coli Systems

PhaG Transacylase-Mediated Acyl Transfer Mechanisms

The phaG gene from Pseudomonas putida enables E. coli to produce 3HD from unrelated carbon sources by:

- Converting β-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA

- Coupling with thioesterase II (TesB) for CoA cleavage

Comparative 3HD production in E. coli strains:

| Strain | Carbon Source | 3HD Titer (g/L) | Yield (% CDW) |

|---|---|---|---|

| JM105 (pLZZGPp) | Glucose | 1.2 | 3.0 |

| JM105 (pLZZGPp + TesB) | Fructose | 5.8 | 30.1 |

| CH01 (ΔtesB) | Glucose | 0.04 | 0.3 |

Fructose enhances 3HD production 3-fold compared to glucose, attributed to increased NADPH availability for fatty acid biosynthesis. Triclosan (FabI inhibitor) further boosts titer by 40% through redirected acetyl-CoA flux.

Carbon Source Optimization for Extracellular Accumulation

Metabolic modeling reveals that C/N ratio modulation significantly impacts 3HD excretion:

- Optimal C/N = 8:1 for minimal media

- Glycerol co-feeding increases ATP yield by 22%

- Dissolved oxygen >30% saturation prevents anaerobic byproduct formation

Extracellular 3HD concentrations reach 587 mg/L in fed-batch cultures using fructose pulse-feeding strategies.

CRISPR-Cas9 Strategies for Pathway Optimization in Pseudomonas aeruginosa

The pCasPA/pACRISPR system enables precise genome editing with >90% efficiency in P. aeruginosa through:

Recent applications in 3HD biosynthesis:

- rhlA promoter replacement with trc strong promoter: 3.2× increase in HAA production

- fabI (enoyl-ACP reductase) knockdown: 41% longer fatty acid chains

- phbC (PHA synthase) deletion: Redirects flux from polyhydroxyalkanoates to 3HD

Base editing via pnCasPA-BEC allows single-nucleotide modifications without DSBs:

Michael Addition-Diesters as Key Synthetic Intermediates

The cellulose-derived bicyclic ketone levoglucosenone (LGO) serves as a chiral building block for synthesizing 3-hydroxydecanoic acid derivatives. Michael addition reactions with diethyl malonate or ethyl cyanoacetate generate diastereomerically enriched intermediates, leveraging LGO’s inherent stereochemical bias. For instance, nickel(II) bis(2,4-pentanedionate)-catalyzed additions yield 4-substituted LGO derivatives with d-erythro configurations in >70% yields [2] [4]. This step establishes the C3 stereocenter critical for subsequent functionalization.

The diethyl malonate adduct undergoes saponification and decarboxylation to produce γ-hydroxymethyl-α,β-butenolide (HBO), a versatile lactone intermediate. Acidic hydrolysis of HBO derivatives enables precise control over the hydroxyl group’s spatial arrangement, directly influencing the final product’s enantiomeric excess [3] [4].

Baeyer-Villiger Oxidation for Stereochemical Control

Lipase-mediated Baeyer-Villiger oxidation converts LGO into stereochemically defined lactones, a pivotal step in 3-hydroxydecanoic acid synthesis. Candida antarctica lipase B (CAL-B) catalyzes the insertion of an oxygen atom adjacent to LGO’s ketone group, forming γ-hydroxymethyl-γ-butyrolactone (2H-HBO) with ≥83% conversion [3]. Solid buffers like potassium carbonate enhance enzymatic stability, enabling four-fold reductions in reaction time (from 8 to 2 hours) and enzyme loading (464 to 113 U mmol⁻¹) [3].

The reaction proceeds via a Criegee intermediate, where the lipase’s active site directs the peracid’s attack to ensure S-configuration retention [7]. Subsequent palladium-catalyzed hydrogenation of the α,β-unsaturated lactone saturates the double bond without epimerization, yielding (S)-γ-hydroxymethyl-γ-butyrolactone [3] [4].

Chemoenzymatic Strategies for (R)-Enantiomer Production

Cytochrome P450 monooxygenases enable enantioselective C-H activation in decanoic acid, producing (R)-3-hydroxydecanoic acid with >90% ee. CYP116B46 from Tepidiphilus thermophilus hydroxylates decanoic acid at the C5 position, followed by spontaneous lactonization to (R)-δ-decalactone [5]. Molecular docking reveals the enzyme’s binding pocket imposes steric constraints that favor R-configuration formation through pro-R hydrogen abstraction [5].

Complementary approaches employ Pseudomonas fluorescens lipase immobilized on amine-modified silica for kinetic resolution. Transesterification of racemic 3-hydroxy-3-phenylpropanonitrile in [BMIM]Cl-containing hexane achieves 79.5% enantiomeric excess for the (S)-enantiomer, demonstrating the method’s adaptability for fatty acid derivatives [8].

Cross-Metathesis Homologation Techniques for Chain Elongation

Grubbs II-catalyzed cross-metathesis extends aliphatic chains while preserving stereochemical integrity. Reacting LGO-derived allylic alcohols with hept-1-ene in cyclopentyl methyl ether (CPME) affords C10 analogs in 62% yield under optimized conditions [4]. Copper iodide additives suppress double-bond isomerization, maintaining E-selectivity >95% [4].

Table 1: Cross-Metathesis Performance Under Varied Conditions

| Catalyst Loading (mol%) | Solvent | Additive | Yield (%) |

|---|---|---|---|

| 4.8 (syringe pump) | CPME | CuI | 62 |

| 10.0 (single portion) | CH₂Cl₂ | None | 45 |

3-Hydroxydecanoic acid represents a critical component in the development of sustainable agricultural biosurfactants, particularly as the active moiety in rhamnolipid congeners and as a standalone elicitor of plant immune responses. This medium-chain hydroxy fatty acid exhibits remarkable dual functionality, serving both as a direct antimicrobial agent and as a potent activator of plant defense mechanisms through sophisticated molecular recognition pathways.

The compound's agricultural significance stems from its role as the most potent elicitor within the rhamnolipid family of biosurfactants, demonstrating superior activity compared to synthetic alternatives while maintaining exceptional environmental compatibility. Recent advances in understanding its structure-function relationships and immune-eliciting mechanisms have positioned 3-hydroxydecanoic acid as a cornerstone in the transition toward sustainable crop protection strategies.

Structure-Function Relationships in Rhamnolipid Congeners

The agricultural efficacy of 3-hydroxydecanoic acid-containing rhamnolipids is intrinsically linked to their structural characteristics, which determine both their surface-active properties and biological activities. These relationships form the foundation for developing optimized biosurfactant formulations for specific agricultural applications.

Chemical Structural Variations

Rhamnolipid congeners containing 3-hydroxydecanoic acid exhibit distinct structural variations that directly influence their agricultural performance. The fundamental architecture consists of one or two rhamnose sugar moieties glycosidically linked to 3-hydroxydecanoic acid chains, creating amphiphilic molecules with varying degrees of hydrophilicity and lipophilicity. The most agriculturally significant congeners include mono-rhamnolipid (Rha-C10-C10) with molecular weight 504 g/mol, and di-rhamnolipid (Rha-Rha-C10-C10) with molecular weight 649 g/mol.

The stereochemical configuration of the 3-hydroxyl group plays a crucial role in biological activity, with the (R)-configuration demonstrating significantly enhanced elicitor activity compared to the (S)-isomer. This stereoselectivity reflects the specific molecular recognition requirements of plant immune receptors, particularly the LORE receptor system that mediates 3-hydroxydecanoic acid perception.

Surface-Active Properties

The surface tension reduction capabilities of 3-hydroxydecanoic acid-containing rhamnolipids directly correlate with their chain length and sugar composition. Mono-rhamnolipid congeners containing 3-hydroxydecanoic acid achieve surface tension values of 25-30 mN/m, while di-rhamnolipid variants reach 22-28 mN/m, both representing significant improvements over conventional synthetic surfactants. These superior surface-active properties enhance the wetting, spreading, and penetration characteristics essential for effective foliar applications.

Critical micelle concentration values for 3-hydroxydecanoic acid rhamnolipids range from 5-40 mg/L depending on structural configuration, with di-rhamnolipids generally exhibiting lower CMC values due to increased hydrophobic interactions. This enhanced aggregation behavior translates to improved formulation stability and reduced application concentrations required for biological efficacy.

| Rhamnolipid Type | Molecular Weight (g/mol) | Critical Micelle Concentration (mg/L) | Surface Tension Reduction (mN/m) | Antifungal Activity (MIC μg/mL) | Primary Agricultural Application |

|---|---|---|---|---|---|

| Mono-rhamnolipid (Rha-C10-C10) | 504 | 20-40 | 25-30 | 10-100 | Zoospore lysis, elicitor |

| Di-rhamnolipid (Rha-Rha-C10-C10) | 649 | 5-20 | 22-28 | 5-50 | Zoospore lysis, elicitor |

| Mono-rhamnolipid (Rha-C12-C12) | 560 | 10-30 | 24-32 | 10-80 | Antifungal, elicitor |

| Di-rhamnolipid (Rha-Rha-C12-C12) | 705 | 5-25 | 22-30 | 10-60 | Broad-spectrum antifungal |

Antimicrobial Activity Relationships

The antimicrobial efficacy of 3-hydroxydecanoic acid rhamnolipids demonstrates clear structure-activity relationships that inform agricultural application strategies. Minimum inhibitory concentrations against plant pathogens range from 5-100 μg/mL, with di-rhamnolipid congeners consistently showing enhanced activity due to their superior membrane interaction capabilities. The mechanism involves direct membrane disruption through insertion into lipid bilayers, particularly effective against zoospore-forming pathogens lacking protective cell walls.

Chain length optimization studies reveal that 3-hydroxydecanoic acid (C10) represents an optimal balance between hydrophobic membrane interaction and water solubility. Shorter chains (C8) exhibit reduced membrane affinity, while longer chains (C14) demonstrate decreased water solubility, both resulting in diminished biological activity. This optimal chain length corresponds to the natural preference of plant immune receptors for medium-chain 3-hydroxy fatty acids.

Elicitor Activity Correlations

The elicitor activity of 3-hydroxydecanoic acid rhamnolipids shows strong correlations with specific structural features that enable plant immune recognition. Free 3-hydroxydecanoic acid demonstrates superior elicitor activity compared to esterified forms within rhamnolipid structures, indicating that receptor binding requires the unmodified carboxyl and hydroxyl functional groups. However, rhamnolipids containing 3-hydroxydecanoic acid still retain significant elicitor activity through alternative recognition mechanisms involving membrane interaction.

The presence of rhamnose moieties modulates elicitor activity by affecting membrane penetration and stability. While pure 3-hydroxydecanoic acid shows maximal LORE receptor activation, rhamnolipid congeners provide additional benefits through enhanced persistence and gradual release of the active fatty acid component. This sustained release profile proves advantageous for field applications requiring extended protection periods.

Elicitor Activity in Plant Immune System Priming

The elicitor activity of 3-hydroxydecanoic acid represents one of the most significant breakthroughs in understanding plant immune system activation by microbial metabolites. This compound functions as a potent pathogen-associated molecular pattern that triggers sophisticated defense cascades leading to enhanced pathogen resistance.

Molecular Recognition Mechanisms

3-Hydroxydecanoic acid elicits plant immune responses through specific recognition by the LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) receptor, a specialized pattern recognition receptor that evolved to detect medium-chain 3-hydroxy fatty acids of bacterial origin. This recognition system represents an evolutionary adaptation enabling plants to detect the presence of potentially pathogenic Gram-negative bacteria through their characteristic fatty acid signatures.

The molecular recognition process involves direct binding of 3-hydroxydecanoic acid to the extracellular domain of LORE, triggering receptor homomerization and subsequent activation of intracellular signaling cascades. Structural requirements for effective recognition include the free carboxyl group, the (R)-stereochemistry of the 3-hydroxyl group, and the specific C10 chain length, all of which contribute to optimal receptor binding affinity.

Concentration-dependent studies reveal that 3-hydroxydecanoic acid elicits measurable immune responses at concentrations as low as 1 μM, with maximal activation occurring around 10-50 μM. This high sensitivity enables plants to detect minute quantities of bacterial metabolites, providing early warning of potential pathogen invasion.

Signal Transduction Pathways

Following LORE receptor activation by 3-hydroxydecanoic acid, a complex signal transduction cascade initiates that shares components with other pattern-triggered immunity pathways while maintaining distinct characteristics. The primary signaling events include receptor autophosphorylation at tyrosine residue 600, recruitment and activation of receptor-like cytoplasmic kinases PBL34/35/36, and subsequent activation of MAP kinase cascades.

The temporal dynamics of signal transduction follow a predictable sequence beginning with ligand binding within 0-5 minutes, receptor homomerization at 5-10 minutes, tyrosine phosphorylation at 10-15 minutes, and kinase activation at 15-30 minutes. This rapid response enables plants to quickly mobilize defense mechanisms upon detection of 3-hydroxydecanoic acid.

Downstream signaling events include activation of NADPH oxidase for reactive oxygen species production, induction of defense gene expression through WRKY transcription factors, and synthesis of antimicrobial metabolites. These responses culminate in enhanced pathogen resistance that can persist for several days to weeks depending on the application method and concentration.

| Process Step | Molecular Target | Time Course | Functional Outcome |

|---|---|---|---|

| Ligand binding | AtLORE extracellular domain | 0-5 minutes | Ligand recognition |

| Receptor homomerization | AtLORE transmembrane domain | 5-10 minutes | Receptor activation |

| Tyrosine phosphorylation | AtLORE Tyr600 residue | 10-15 minutes | Signal transduction |

| Kinase activation | PBL34/35/36 kinases | 15-30 minutes | Amplification |

| Downstream signaling | MAPK cascade | 30-60 minutes | Signal propagation |

| ROS production | NADPH oxidase | 1-2 hours | Antimicrobial activity |

| Defense gene expression | WRKY transcription factors | 2-6 hours | Immune response |

| Pathogen resistance | Multiple pathways | 6-24 hours | Disease resistance |

Metabolic Priming Effects

3-Hydroxydecanoic acid treatment induces metabolic priming that enhances plant readiness to respond to subsequent pathogen challenges. This priming effect involves pre-accumulation of defense-related enzymes, modification of chromatin structure at defense gene promoters, and enhanced sensitivity of signaling pathways. Unlike direct activation, priming allows plants to maintain normal growth while remaining hypervigilant for pathogen threats.

Metabolomic analyses reveal that 3-hydroxydecanoic acid priming affects multiple biochemical pathways including phenylpropanoid biosynthesis, phytoalexin production, and cell wall reinforcement. These metabolic changes create an enhanced defensive state that can provide protection against a broad spectrum of pathogens beyond those producing 3-hydroxydecanoic acid.

The duration of priming effects varies with application method and environmental conditions, typically lasting 2-4 weeks for foliar applications and up to 6-8 weeks for soil treatments. This extended protection period makes 3-hydroxydecanoic acid particularly valuable for preventive disease management strategies.

Systemic Acquired Resistance Induction Mechanisms

3-Hydroxydecanoic acid demonstrates remarkable capability to induce systemic acquired resistance, a whole-plant defense response that provides broad-spectrum pathogen protection through long-distance signaling mechanisms. This systemic response represents a sophisticated plant immune strategy that extends localized pathogen recognition into comprehensive defensive preparedness throughout the entire plant.

Long-Distance Signaling Networks

The induction of systemic acquired resistance by 3-hydroxydecanoic acid involves complex long-distance signaling networks that coordinate defensive responses across spatially separated plant tissues. Initial perception of 3-hydroxydecanoic acid at the application site triggers the synthesis and transport of mobile signaling molecules including salicylic acid, methyl salicylate, and specialized lipid derivatives that travel through the phloem to distant plant parts.

Research demonstrates that 3-hydroxydecanoic acid treatment activates the classical SAR pathway involving salicylic acid accumulation, NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) activation, and pathogenesis-related protein expression. However, unlike traditional SAR inducers, 3-hydroxydecanoic acid can also activate alternative signaling pathways that function independently of salicylic acid, providing redundant protection mechanisms.

The temporal dynamics of systemic signal propagation following 3-hydroxydecanoic acid application show detectable SAR marker accumulation in distal tissues within 6-12 hours of treatment, with peak systemic protection occurring 24-72 hours post-application. This rapid systemic response enables plants to establish defensive readiness before pathogen spread from the initial infection site.

Epigenetic Memory Formation

3-Hydroxydecanoic acid-induced systemic acquired resistance involves epigenetic modifications that create immunological memory, enabling enhanced responses to subsequent pathogen challenges. These epigenetic changes include DNA methylation alterations, histone modifications, and chromatin remodeling at defense gene loci that prime the transcriptional machinery for rapid activation.

Studies using chromatin immunoprecipitation reveal that 3-hydroxydecanoic acid treatment induces specific histone modifications at promoters of defense genes, including H3K4me3 marks associated with transcriptional competence and H3K27ac marks linked to active enhancer elements. These modifications persist for weeks after initial treatment, providing molecular memory of the priming event.

The transgenerational inheritance of 3-hydroxydecanoic acid-induced resistance has been documented in controlled studies, demonstrating that offspring of treated plants exhibit enhanced pathogen resistance even without direct exposure to the elicitor. This transgenerational priming involves stable epigenetic marks that can be transmitted through meiosis, representing an adaptive mechanism for multi-generational pathogen protection.

Integration with Plant Hormone Networks

The systemic acquired resistance induced by 3-hydroxydecanoic acid integrates extensively with plant hormone signaling networks, creating coordinated defensive responses that balance pathogen resistance with growth and development. The primary hormone interactions involve salicylic acid, jasmonic acid, and ethylene pathways, each contributing distinct aspects of the overall resistance phenotype.

Salicylic acid pathway activation represents the predominant hormonal response to 3-hydroxydecanoic acid treatment, leading to NPR1-dependent expression of pathogenesis-related proteins and antimicrobial metabolites. However, cross-talk with jasmonic acid signaling enhances resistance against necrotrophic pathogens while ethylene pathway activation contributes to cell wall reinforcement and antimicrobial compound synthesis.

The balance between different hormone pathways can be modulated by varying 3-hydroxydecanoic acid concentration and application timing, allowing fine-tuning of resistance responses for specific pathogen threats. Lower concentrations tend to favor salicylic acid-dependent responses effective against biotrophic pathogens, while higher concentrations activate jasmonic acid-ethylene pathways more suitable for necrotrophic pathogen resistance.

Molecular Memory Mechanisms

The establishment of molecular memory following 3-hydroxydecanoic acid treatment involves multiple interconnected mechanisms that maintain enhanced defensive capacity long after the initial elicitor exposure. These memory systems include transcriptional priming, post-translational enzyme modifications, and metabolic pathway reconfiguration that collectively enable rapid defense deployment upon pathogen challenge.

Transcriptional memory involves the accumulation of transcription factors and co-activators at defense gene promoters, maintaining these loci in a primed state for rapid activation. Studies using quantitative PCR demonstrate that 3-hydroxydecanoic acid-treated plants retain elevated levels of WRKY and bZIP transcription factors for 2-4 weeks post-treatment, correlating with enhanced pathogen resistance duration.

Post-translational priming mechanisms include the accumulation of inactive MAP kinases and defense enzymes that can be rapidly activated upon pathogen detection. This molecular stockpiling allows primed plants to deploy defensive responses significantly faster than naive plants, often preventing successful pathogen establishment.

Comparative Efficacy Against Conventional Pesticides

The agricultural performance of 3-hydroxydecanoic acid-based biosurfactants relative to conventional pesticides reveals both advantages and limitations that inform integrated pest management strategies. Comprehensive field trials and laboratory studies demonstrate distinct efficacy profiles that position these biosurfactants as valuable components of sustainable crop protection systems.

Disease Control Efficacy

Direct comparisons of 3-hydroxydecanoic acid treatments with conventional fungicides reveal generally lower immediate efficacy but superior long-term protection and environmental sustainability. Field trials with 3-hydroxydecanoic acid at 100 μM concentration demonstrate 65-75% disease reduction against Phytophthora sojae, compared to 80-90% reduction achieved by synthetic metalaxyl fungicide. However, the biosurfactant treatment provides extended protection lasting 4-6 weeks versus 1-2 weeks for the synthetic alternative.

Rhamnolipid mixtures containing 3-hydroxydecanoic acid at 50 mg/L achieve 41-73% disease reduction against Botrytis cinerea across multiple crop species, demonstrating broad-spectrum activity comparable to biological control agents but lower than synthetic azoxystrobin fungicide (70-85% reduction). The key advantage lies in the dual mode of action combining direct antimicrobial activity with immune elicitation, reducing the likelihood of pathogen resistance development.

| Treatment | Target Pathogen | Disease Reduction (%) | Mode of Action | Environmental Impact | Resistance Development |

|---|---|---|---|---|---|

| 3-Hydroxydecanoic acid (100 μM) | Phytophthora sojae | 65-75 | Immune elicitation | Minimal | Very low |

| Rhamnolipid mixture (50 mg/L) | Botrytis cinerea | 41-73 | Direct + elicitation | Minimal | Low |

| Synthetic fungicide (Metalaxyl) | Phytophthora sojae | 80-90 | Direct fungicide | Moderate | Moderate |

| Synthetic fungicide (Azoxystrobin) | Botrytis cinerea | 70-85 | Direct fungicide | Moderate | Moderate |

| Copper-based fungicide | Pseudomonas syringae | 60-80 | Direct bactericide | High | High |

Application Frequency and Persistence

The persistence characteristics of 3-hydroxydecanoic acid-based treatments offer significant advantages in terms of application frequency and long-term crop protection. While conventional pesticides typically require 4-6 applications per growing season to maintain efficacy, 3-hydroxydecanoic acid treatments achieve comparable protection with only 2-3 applications due to their systemic acquired resistance induction capabilities.

The extended protection period stems from the compound's ability to induce durable physiological changes that enhance plant immune responsiveness rather than relying solely on direct antimicrobial activity. This systemic protection proves particularly valuable for perennial crops where multiple pathogen challenges occur throughout extended growing seasons.

Economic analyses demonstrate that despite higher per-unit costs (USD 45-65 per hectare versus USD 25-40 for synthetic alternatives), the reduced application frequency of 3-hydroxydecanoic acid treatments results in comparable total season costs while providing superior environmental benefits. The reduced labor and equipment requirements for fewer applications further enhance the economic attractiveness.

Resistance Management Benefits

One of the most significant advantages of 3-hydroxydecanoic acid-based crop protection lies in its minimal contribution to pathogen resistance development. Unlike conventional pesticides that target specific pathogen enzymes or metabolic pathways, 3-hydroxydecanoic acid works primarily through immune system activation, making pathogen adaptation extremely difficult.

The multi-faceted mechanism of action combining direct membrane disruption, immune elicitation, and systemic resistance induction creates multiple barriers to pathogen adaptation. Pathogens would need to simultaneously develop resistance to direct antimicrobial effects while also overcoming enhanced plant immune responses, a scenario with extremely low probability.

Field monitoring studies over multiple growing seasons demonstrate stable efficacy of 3-hydroxydecanoic acid treatments with no detectable reduction in performance, contrasting sharply with conventional pesticides that often show declining efficacy due to resistance development. This stability makes biosurfactant treatments particularly valuable for sustainable long-term crop protection strategies.

Integrated Pest Management Applications

The optimal integration of 3-hydroxydecanoic acid-based treatments within comprehensive pest management programs requires careful consideration of timing, compatibility, and synergistic effects. These biosurfactants demonstrate excellent compatibility with biological control agents, often enhancing their efficacy through improved environmental conditions and reduced chemical stress.

Sequential application strategies involving early-season 3-hydroxydecanoic acid treatment followed by targeted conventional pesticides for severe disease pressure show superior overall performance compared to either approach alone. The initial biosurfactant treatment establishes baseline immune protection while reducing the total quantity of synthetic pesticides required.

Tank-mix compatibility studies reveal that 3-hydroxydecanoic acid biosurfactants can enhance the efficacy of reduced-rate conventional pesticides through improved wetting, penetration, and plant immune activation. This synergistic effect allows pesticide rate reductions of 25-50% while maintaining disease control efficacy, significantly reducing environmental impact and application costs.

The implementation of 3-hydroxydecanoic acid treatments within resistance management strategies involves rotation with different mode-of-action pesticides and strategic application timing to minimize selection pressure on pathogen populations. This approach maintains the effectiveness of both biological and synthetic tools while providing farmers with flexible, sustainable crop protection options.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

Other CAS

33044-91-6